

# Application Notes and Protocols for JNJ-46778212 In Vivo Rodent Studies

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## Compound of Interest

Compound Name: JNJ-46778212

Cat. No.: B611743

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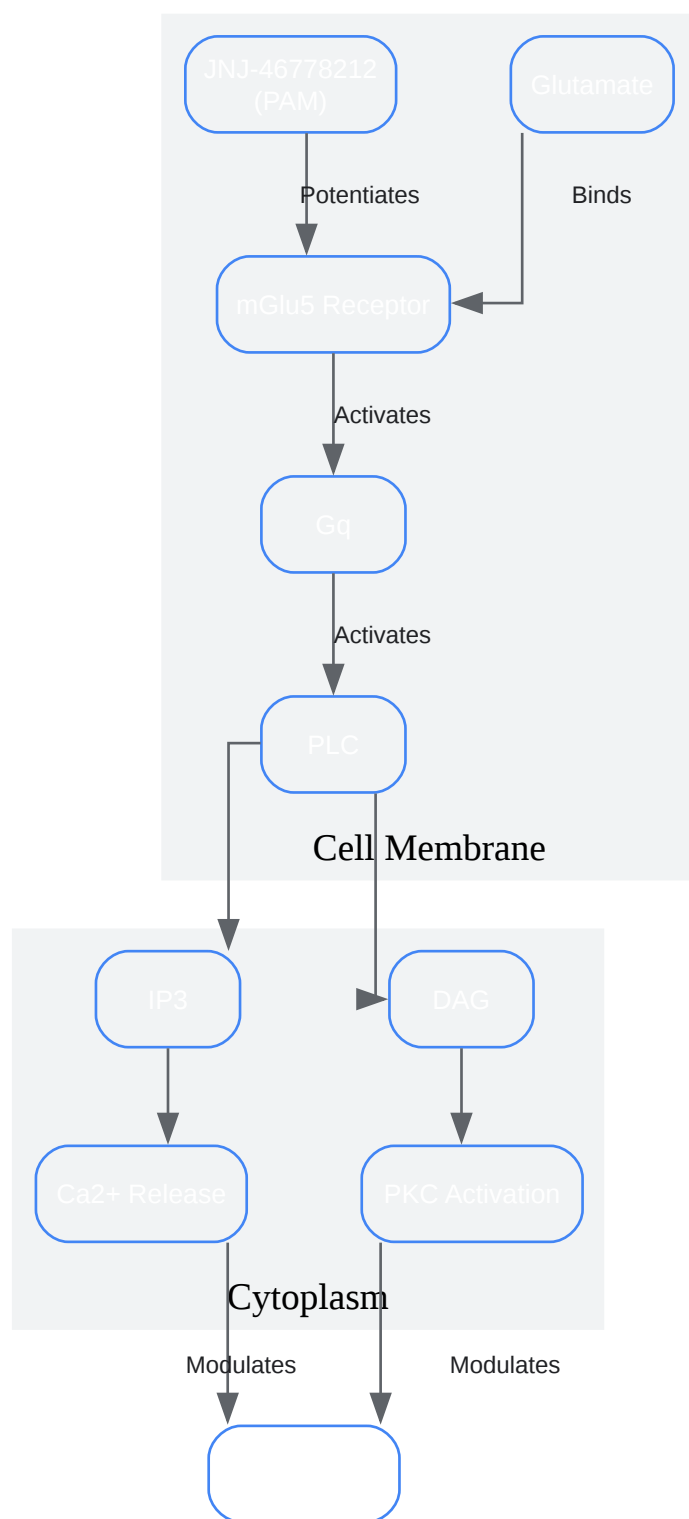
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-46778212** (also known as VU0409551) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).<sup>[1][2][3]</sup> As an MPEP site PAM, it enhances the receptor's response to the endogenous ligand glutamate.<sup>[1]</sup> This compound has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly schizophrenia, due to its ability to modulate glutamatergic neurotransmission.<sup>[1]</sup> **JNJ-46778212** has demonstrated efficacy in preclinical rodent models, reversing amphetamine-induced hyperlocomotion, a model predictive of antipsychotic-like activity. These application notes provide detailed protocols for the in vivo administration of **JNJ-46778212** to rodents, based on published preclinical studies.

## Mechanism of Action

**JNJ-46778212** acts as a positive allosteric modulator at the mGlu5 receptor. In the presence of glutamate, it potentiates the human mGlu5 response with an EC<sub>50</sub> of 260 nM. It induces a significant leftward shift of the glutamate concentration-response curve, indicating an enhanced sensitivity of the receptor to its natural ligand. Unlike some other mGlu5 PAMs, **JNJ-46778212** exhibits stimulus bias, potentiating mGlu5 coupling to Gαq and related signaling pathways without significantly enhancing the modulation of NMDA receptor currents. This unique profile is thought to contribute to its favorable therapeutic window.



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**Figure 1: JNJ-46778212 Signaling Pathway.**

## Data Presentation

### Table 1: In Vivo Administration Parameters for JNJ-46778212 in Rodent Studies

Species	Administration Route	Dosage Range	Vehicle	Study Type	Reference
Rat	Oral (p.o.)	3 - 100 mg/kg	Not explicitly stated, but likely an aqueous suspension	Antipsychotic-like activity (reversal of amphetamine-induced hyperlocomotion)	
Rat	Oral (p.o.)	360 mg/kg	Not explicitly stated	Chronic toxicity (30 days)	
Rat	Oral (p.o.)	450 mg/kg	Not explicitly stated	Chronic safety (14 days)	
Mouse	Intraperitoneal (i.p.)	3 mg/kg	Not explicitly stated	Neurotoxicity assessment (comparison with other PAMs)	
Mouse	Oral (p.o.)	120 mg/kg	Not explicitly stated	Neurotoxicity assessment (4 consecutive days)	
Mouse	Intraperitoneal (i.p.)	10 and 30 mg/kg	20% hydroxypropyl $\beta$ -cyclodextran	Pharmacokinetic and dose-finding studies	

Mouse	Intraperitoneal (i.p.)	30 mg/kg	20% hydroxypropyl $\beta$ -cyclodextran	Reversal studies in SR-/- mice (once daily for 5 days)
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**Table 2: Pharmacokinetic Parameters of JNJ-46778212 in Different Species**

Parameter	Mouse	Rat	Dog
Dose (mg/kg) IV/PO	1/2	1/10	1/2
IV CL (mL/min/kg)	23	29	10
IV Vdss (L/kg)	2.1	2.5	1.8
IV t <sub>1/2</sub> (h)	1.1	1.3	2.6
PO C <sub>max</sub> (ng/mL)	32	1003	288
PO T <sub>max</sub> (h)	0.25	1	2
PO AUC <sub>inf</sub> (ng*h/mL)	145	5729	1856
PO F (%)	42	98	54

Data adapted from  
Conde-Ceide S, et al.  
ACS Med Chem Lett.  
2015.

## Experimental Protocols

### Protocol 1: Preparation of JNJ-46778212 for Intraperitoneal Administration

This protocol is based on studies investigating the effects of **JNJ-46778212** in mice.

Materials:

- **JNJ-46778212** powder
- 20% (w/v) hydroxypropyl  $\beta$ -cyclodextran (HP $\beta$ CD) in sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance
- Syringes and needles for administration

#### Procedure:

- Calculate the required amount of **JNJ-46778212** and vehicle. Based on the desired dose (e.g., 30 mg/kg) and the weight of the animals, calculate the total amount of compound and the volume of vehicle needed. The administration volume for mice is typically 10 mL/kg.
- Weigh the **JNJ-46778212** powder accurately using an analytical balance.
- Prepare the vehicle. If not already prepared, dissolve the appropriate amount of HP $\beta$ CD in sterile water to make a 20% solution.
- Dissolve **JNJ-46778212** in the vehicle. Add the weighed powder to the 20% HP $\beta$ CD solution. Vortex thoroughly to facilitate dissolution. Gentle warming or brief sonication may be used if necessary to achieve a clear solution.
- Administer the solution. Administer the prepared solution to the mice via intraperitoneal injection at a volume of 10 mL/kg. For multi-day studies, this can be performed once daily for the duration of the experiment (e.g., 5 days).

## Protocol 2: General Guideline for Oral Administration of **JNJ-46778212**

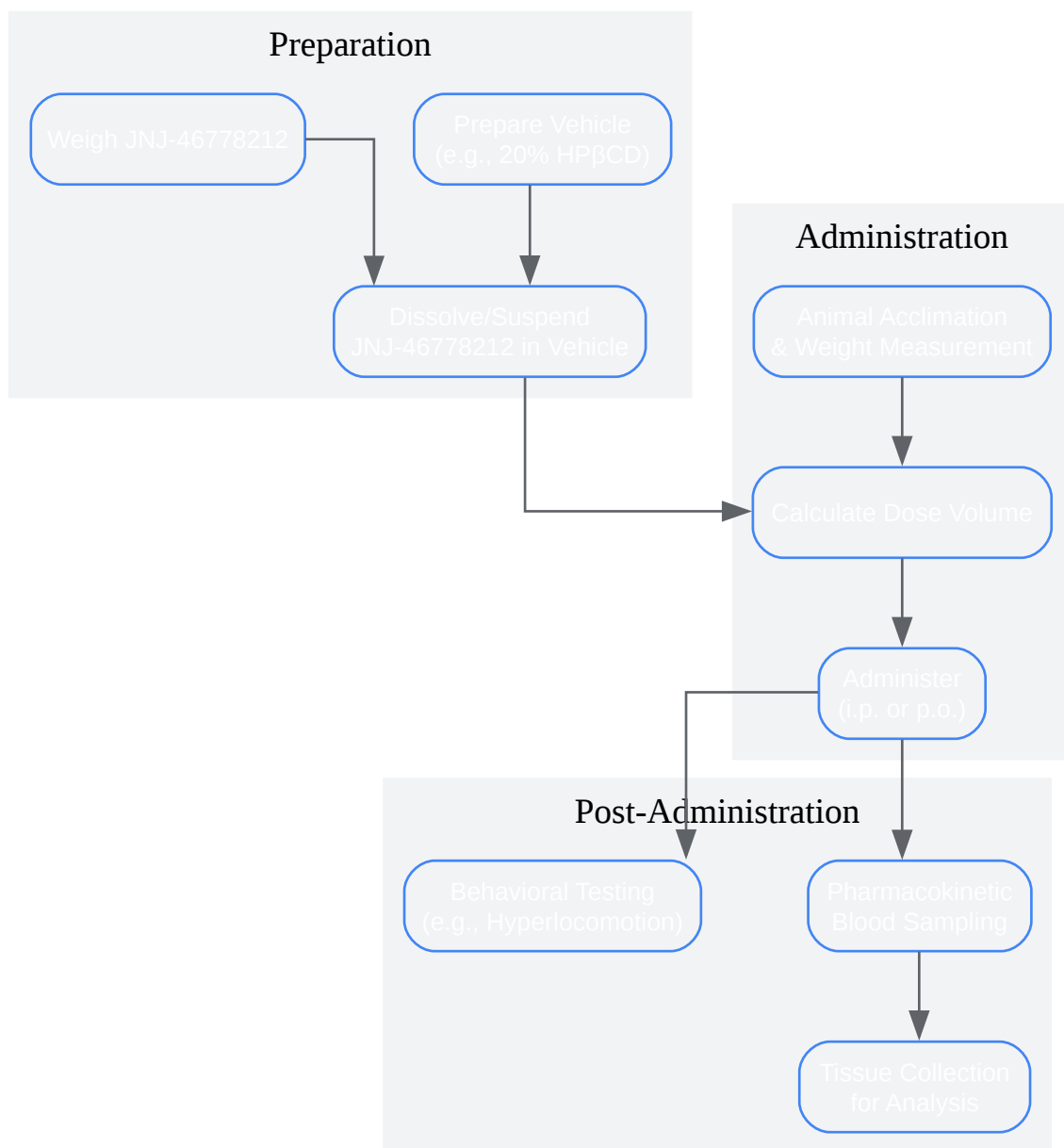
While the specific vehicle for oral administration in rats was not detailed in the primary reference, a common practice for preclinical oral dosing involves creating a suspension.

## Materials:

- **JNJ-46778212** powder
- Vehicle (e.g., 0.5% methylcellulose in water, or 30%  $\beta$ -cyclodextrin [BCD])
- Sterile tubes
- Vortex mixer
- Oral gavage needles
- Syringes

## Procedure:

- Calculate the necessary amount of **JNJ-46778212** and vehicle. Based on the desired dose (e.g., 10 mg/kg) and the weight of the rats, determine the total amount of compound and the volume of vehicle required.
- Weigh the **JNJ-46778212** powder.
- Prepare the vehicle solution/suspension.
- Suspend the **JNJ-46778212**. Add the weighed powder to the vehicle. Vortex vigorously to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration to prevent settling.
- Administer via oral gavage. Using an appropriately sized oral gavage needle, administer the suspension to the rats.



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## References



- 1. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ-46778212 | GluR | TargetMol [targetmol.com]
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